
2-Chloro-4,6-dimethylnicotinonitrile
Overview
Description
2-Chloro-4,6-dimethylnicotinonitrile (CAS: 14237-71-9; molecular formula: C₈H₆ClN₂) is a chlorinated pyridine derivative with a nitrile functional group at the 3-position and methyl substituents at the 4- and 6-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in constructing heterocyclic frameworks such as pyrazolo[3,4-b]pyridines, thienopyridines, and pyrimidoquinoxalines .
Synthesis: It is synthesized via the Vilsmeier-Haack reaction using DMF-POCl₃ as a reagent, starting from 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide, achieving good yields under reflux conditions . Alternative routes involve condensation of acetylacetone with cyanoacetamide, followed by chlorination .
Preparation Methods
The synthesis of 2-Chloro-4,6-dimethylnicotinonitrile typically involves the use of the Vilsmeier-Haack reagent (DMF-POCl₃). One common method starts with 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide, which is reacted with the Vilsmeier-Haack reagent under reflux conditions for about 5 hours . This reaction results in the formation of this compound through a series of sequential transformations.
Chemical Reactions Analysis
2-Chloro-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Cyclization Reactions: It can be used as a precursor in cyclization reactions to form more complex heterocyclic compounds.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Building Block for Heterocyclic Compounds
2-Chloro-4,6-dimethylnicotinonitrile serves as a crucial building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in substitution reactions where the chlorine atom can be replaced by other nucleophiles, leading to diverse derivatives. This versatility makes it valuable in synthetic organic chemistry for creating complex molecules.
Chemical Reactions
The compound can undergo several types of reactions:
- Substitution Reactions : The chlorine atom can be substituted by amines or thiols, resulting in new derivatives.
- Cyclization Reactions : It can act as a precursor in cyclization reactions to form more complex heterocycles.
- Oxidation and Reduction : The compound can also participate in oxidation and reduction processes, altering its oxidation state and generating new products .
Medicinal Chemistry
Pharmaceutical Development
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its role in developing pharmaceuticals targeting specific biological pathways. The presence of chlorine and methyl groups enhances its binding affinity to various biological targets, making it a candidate for drug design.
Case Studies
- Antioxidant Activity : A study demonstrated that treatment with this compound reduced lipid peroxidation levels in rat liver cells, indicating its potential as an effective antioxidant agent.
- Antimicrobial Efficacy : Derivatives of this compound were synthesized and tested against Gram-positive and Gram-negative bacteria, showing enhanced antimicrobial activity with modifications at the cyano group position.
- Antitumor Properties : Investigations into its effects on cancer cells indicated increased caspase activity in HepG2 cells treated with this compound, suggesting a mechanism involving apoptosis induction .
Material Science
Synthesis of Advanced Materials
this compound has applications in material science due to its ability to form polymers and other materials with unique properties. Its chemical structure allows it to be incorporated into various matrices, enhancing the physical and chemical characteristics of the resultant materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyridine ring influence its reactivity and binding affinity to these targets. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Hydroxy-4,6-dimethylnicotinonitrile (CAS: 16566-20-4)
Key Differences :
- The hydroxyl group in 2-hydroxy-4,6-dimethylnicotinonitrile enhances solubility in polar solvents and enables chelation with metal ions, making it suitable for sensor applications . In contrast, the chlorine atom in this compound facilitates nucleophilic displacement reactions, enabling cross-coupling in drug intermediates .
2-Chloro-4,6-dimethylpyridine (CAS: 30838-93-8)
Key Differences :
- The nitrile group in this compound allows for additional reactivity, such as forming amides or participating in Huisgen cycloadditions, which are absent in the simpler pyridine derivative .
2-Chloro-4,6-dimethoxypyrimidine (CAS: 13223-25-1)
Key Differences :
- The pyrimidine ring in 2-chloro-4,6-dimethoxypyrimidine offers two nitrogen atoms, enhancing electron-deficient character for use in charge-transfer materials . The methoxy groups also reduce electrophilicity compared to the methyl groups in this compound.
2,5-Dichloro-4,6-dimethylnicotinonitrile (CAS: N/A)
Key Differences :
- The additional chlorine at the 5-position increases steric hindrance and provides a second site for cross-coupling, enabling the synthesis of dendritic or polymeric structures .
Biological Activity
2-Chloro-4,6-dimethylnicotinonitrile (C₈H₇ClN₂) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and antitumor properties, as well as its mechanisms of action.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a chlorine atom and two methyl groups at the 4 and 6 positions, alongside a cyano group at the 3 position. The compound appears as a white crystalline powder with a melting point ranging from 97°C to 99°C and a molecular weight of 166.61 g/mol.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Studies have shown that it can reduce oxidative stress in various biological systems. The mechanism involves scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .
Table 1: Antioxidant Activity Comparison
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 120.8 | Free radical scavenging |
Standard Antioxidant (e.g., Trolox) | 80 | Free radical scavenging |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Derivatives of this compound have shown selective inhibition against specific pathogens, suggesting that structural modifications can enhance these effects .
Table 2: Antimicrobial Efficacy
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
3. Antitumor Activity
In vitro studies have demonstrated that this compound exhibits antitumor activity against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colorectal cancer). The compound's derivatives have shown promising results with inhibition percentages reaching up to 68.3% against HepG2 cells .
Table 3: Antitumor Activity Results
Cell Line | Inhibition Percentage (%) | IC50 (µM) |
---|---|---|
HepG2 | 68.3 | 73.3 |
HCT116 | 51 | 120.8 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The chlorine and methyl groups on the pyridine ring influence the compound's reactivity and binding affinity to various enzymes and receptors involved in oxidative stress responses, microbial resistance mechanisms, and cancer cell proliferation pathways .
Case Studies
- Antioxidant Study : A study conducted on rat liver cells demonstrated that treatment with this compound significantly reduced lipid peroxidation levels compared to control groups, indicating its potential as an effective antioxidant agent.
- Antimicrobial Study : A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the cyano group position enhanced antimicrobial efficacy significantly .
- Antitumor Study : Another investigation focused on the effects of this compound on apoptosis in cancer cells showed increased caspase activity in treated HepG2 cells, suggesting a mechanism involving programmed cell death induction .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for 2-chloro-4,6-dimethylnicotinonitrile?
The compound is commonly synthesized via the Vilsmeier–Haack reaction. A validated method involves refluxing 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide with DMF-POCl₃ (Vilsmeier reagent) for 5 hours, yielding the product in good yields (~70–80%). Reaction progress is monitored using TLC, and purification is achieved via recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at positions 4 and 6, chlorine at position 2).
- FT-IR : Detection of nitrile (C≡N) stretching vibrations (~2220 cm⁻¹) and C-Cl bonds (~650 cm⁻¹).
- Melting Point Analysis : Reported melting points (e.g., 195°C) help verify purity .
Q. How can researchers assess the purity of this compound after synthesis?
Use HPLC with a C18 column and UV detection (λ = 254 nm). A mobile phase of acetonitrile:water (70:30) is typical. Purity >95% is acceptable for most synthetic applications. Cross-validate with elemental analysis (C, H, N, Cl) .
Advanced Research Questions
Q. What advanced synthetic routes enable selective functionalization of this compound?
A two-step chlorination strategy improves selectivity:
- Step 1 : Mono-chlorination of 4,6-dimethyl-2-hydroxynicotinonitrile with sulfuryl chloride (SO₂Cl₂) at 0–5°C to introduce chlorine at position 5.
- Step 2 : Treatment with POCl₃ under reflux to replace the hydroxyl group at position 2 with chlorine. DFT simulations optimize reaction pathways and predict intermediates .
Q. How can computational methods enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites. For example:
- The chlorine at position 2 is highly electrophilic, favoring SNAr reactions.
- Methyl groups at 4/6 positions sterically hinder substitutions at adjacent positions. Validate predictions experimentally via kinetic studies .
Q. What strategies mitigate hazardous byproducts during large-scale synthesis?
- Byproduct Trapping : Use scavengers like silica gel or activated carbon to adsorb POCl₃-derived phosphoric acids.
- Ventilation : Install fume hoods with HEPA filters to capture volatile chlorinated intermediates.
- Waste Neutralization : Treat aqueous waste with NaHCO₃ before disposal .
Q. How does this compound act as a corrosion inhibitor?
In acidic environments, it adsorbs onto mild steel surfaces via the nitrile and chlorine groups, forming a protective layer. Synergistic effects with iodide ions enhance inhibition efficiency (studied via electrochemical impedance spectroscopy). Quantum chemical parameters (e.g., HOMO-LUMO gaps) correlate with adsorption strength .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Yields vary between 70% (Vilsmeier method) and 50–60% (thiocyanate displacement routes). Contradictions arise from:
- Reaction Time : Prolonged reflux (>8 hours) degrades nitrile groups.
- Catalyst Purity : Trace moisture in POCl₃ reduces efficacy. Solutions include rigorous drying of reagents and real-time monitoring via in situ IR .
Q. What methodologies optimize regioselective substitution reactions at the chlorine site?
- Nucleophilic Aromatic Substitution (SNAr) : Use strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 80–100°C.
- Catalysis : Add KI to enhance leaving-group displacement. Monitor regiochemistry via NOESY NMR .
Q. How is this compound applied in constructing fused heterocycles?
It serves as a precursor for thieno[2,3-d]pyrimidin-4(3H)-ones. React with thiourea derivatives under basic conditions to form thioether intermediates, followed by cyclization with acetic anhydride. The nitrile group facilitates ring closure .
Properties
IUPAC Name |
2-chloro-4,6-dimethylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETJKTAVEQPNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278939 | |
Record name | 2-Chloro-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14237-71-9 | |
Record name | 14237-71-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4,6-dimethyl-3-pyridinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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